Bienvenue dans la boutique en ligne BenchChem!

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one

regioisomerism medicinal chemistry fluorinated building blocks

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-13-3, molecular formula C10H8F4O, molecular weight 220.16 g/mol) is a fluorinated phenylacetone derivative bearing a fluoro substituent at the 2-position and a trifluoromethyl group at the 6-position of the aromatic ring. It belongs to the class of propane-2-one-substituted phenyls, which are established intermediates for fungicidal pyrazole carboxamides and other bioactive molecules.

Molecular Formula C10H8F4O
Molecular Weight 220.16 g/mol
Cat. No. B14048892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one
Molecular FormulaC10H8F4O
Molecular Weight220.16 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=CC=C1F)C(F)(F)F
InChIInChI=1S/C10H8F4O/c1-6(15)5-7-8(10(12,13)14)3-2-4-9(7)11/h2-4H,5H2,1H3
InChIKeyNXUCSHRDUFDDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-13-3): Sourcing Guide for a Densely Fluorinated Phenylacetone Building Block


1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-13-3, molecular formula C10H8F4O, molecular weight 220.16 g/mol) is a fluorinated phenylacetone derivative bearing a fluoro substituent at the 2-position and a trifluoromethyl group at the 6-position of the aromatic ring . It belongs to the class of propane-2-one-substituted phenyls, which are established intermediates for fungicidal pyrazole carboxamides and other bioactive molecules [1]. The dual ortho-substitution pattern with both electron-withdrawing fluorine and bulky trifluoromethyl groups creates a sterically and electronically distinct ketone building block compared to other regioisomers or less-substituted analogs [2]. The compound is commercially available at 95–98% purity from multiple suppliers, primarily for research-scale synthetic applications .

Why Regioisomer Substitution Fails for 1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one


Substituting 1-(2-fluoro-6-(trifluoromethyl)phenyl)propan-2-one with a closely related regioisomer—such as the 2-fluoro-5-CF3, 3-fluoro-5-CF3, or des-fluoro analogs—is not chemically equivalent and carries documented risks. In the fenfluramine synthetic pathway, the USPTO patent US 10,351,509 B2 explicitly requires that the total content of trifluoromethyl regioisomers in the final active pharmaceutical ingredient be less than 0.2% by weight, underscoring that even trace positional isomer contamination is a critical quality parameter [1]. The unique 2,6-substitution pattern alters the steric environment around the reactive benzylic ketone site, directly influencing the diastereoselectivity and yield of downstream reductive amination or asymmetric reduction steps relative to other regioisomers . Furthermore, computational studies on the closely related 2'-fluoro-6'-(trifluoromethyl)acetophenone scaffold demonstrate that the ortho-fluoro/ortho-CF3 arrangement produces distinct HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui reactivity indices compared to alternative substitution patterns, translating into divergent reactivity profiles in nucleophilic addition and cross-coupling reactions [2]. Generic substitution without verifying positional integrity therefore risks failed syntheses, chiral purity loss, or out-of-specification impurity profiles in regulated pharmaceutical intermediate supply chains.

Quantitative Differentiation Evidence: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one vs. Closest Analogs


Regioisomeric Identity: 2,6- vs. 2,5-Substitution Pattern Determines Steric and Electronic Environment at the Benzylic Ketone

The target compound bears the fluoro and trifluoromethyl groups in a 1,2,6-arrangement on the phenyl ring, with both electron-withdrawing substituents ortho to the benzylic CH2–C(O)CH3 moiety. The closest commercial regioisomer, 1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-22-4), positions the CF3 group meta/para to the side chain, altering the electrophilicity of the carbonyl and the steric accessibility of the benzylic protons. While direct comparative NMR or X-ray data for the isolated compounds have not been published, the fenfluramine patent US 10,351,509 B2 demonstrates the practical consequence of regioisomer control: 1-(3-trifluoromethylphenyl)propan-2-one must contain less than 0.2% total trifluoromethyl regioisomers to meet API specifications [1]. Computational DFT analysis on the structurally analogous 2'-fluoro-6'-(trifluoromethyl)acetophenone (MA3) reveals that the ortho-F/ortho-CF3 configuration yields a distinct molecular electrostatic potential (MEP) surface with concentrated negative potential near the carbonyl oxygen and a unique HOMO-LUMO energy gap that differs from alternative substitution patterns, directly affecting nucleophilic attack trajectories [2].

regioisomerism medicinal chemistry fluorinated building blocks

Molecular Weight Differentiation from Des-Fluoro Analog

The additional fluorine atom at the 6-position increases the molecular weight of the target compound to 220.16 g/mol compared to 202.17 g/mol for the des-fluoro analog 1-(2-(trifluoromethyl)phenyl)propan-2-one (CAS 21235-67-6) . This 18.0 g/mol increase (~8.9% mass gain) is accompanied by the introduction of a second strong electron-withdrawing group, which is expected to further reduce the pKa of adjacent benzylic protons, enhance hydrogen-bond acceptor capacity, and increase metabolic oxidative stability at the ortho position—well-established class effects of aryl fluorination in drug design [1]. While experimentally measured logP or logD values for the target compound have not been reported in the public domain, the related compound [2-fluoro-6-(trifluoromethyl)phenyl]-phenylmethanone has a calculated logP of 4.08, indicating significant lipophilicity driven by the CF3 and F substitution [2].

physicochemical properties lipophilicity metabolic stability

Ketone Regioisomerism: Propan-2-one vs. Propan-1-one Structural Isomer

The target compound is the propan-2-one (benzyl methyl ketone) isomer, not the propan-1-one (propiophenone/ethyl ketone) isomer 1-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-one (ChemBase ID 97333) which shares the identical molecular formula C10H8F4O and molecular weight 220.16 [1]. The ketone position determines the synthetic outcomes: the propan-2-one isomer is the established precursor for chiral α-methyl-substituted β-phenethylamines via reductive amination, a transformation central to multiple pharmaceutical scaffolds including fenfluramine-class compounds [2]. In contrast, the propan-1-one isomer yields α-ethyl-substituted benzyl amines upon reductive amination, representing an entirely different product series. The benzylic CH2 group in the propan-2-one isomer is activated by both the adjacent carbonyl and the ortho electron-withdrawing substituents, facilitating enolate chemistry and direct α-functionalization that is not possible with the propan-1-one isomer .

synthetic intermediate reductive amination chiral amine

Side-Chain Length: Propan-2-one vs. Acetophenone (Ethanone) Analog

The target compound contains a three-carbon side chain (propan-2-one) with a benzylic methylene spacer, distinguishing it from the one-carbon-shorter acetophenone analog 2'-fluoro-6'-(trifluoromethyl)acetophenone (CAS 174013-29-7, C9H6F4O, MW 206.14) . The additional methylene group increases molecular weight by 14.02 g/mol (+6.8%) and introduces a flexible CH2 linker that separates the aromatic ring from the carbonyl, altering the conjugation and reactivity profile. The acetophenone analog has the carbonyl directly conjugated to the aromatic ring, resulting in a different UV absorption maximum and electrophilicity. Quantitative DFT analysis of the acetophenone analog (MA3) reports computed HOMO-LUMO gaps in various solvents (gas phase, ethanol, DMSO, chloroform, diethyl ether) using the IEFPCM model, with solvent-dependent variations in frontier molecular orbital energies that govern nucleophilic and electrophilic reactivity [1]. While analogous DFT data for the propan-2-one homolog have not been published, the interruption of direct aryl-carbonyl conjugation by the CH2 spacer predicts a higher LUMO energy and reduced electrophilicity at the carbonyl carbon relative to the acetophenone.

building block homologation structure-activity relationship

Commercial Availability and Purity Profile

The target compound is commercially available from multiple suppliers at defined purity levels: Chemenu lists 95%+ purity (Catalog CM401442) , while MolCore offers a product certifying NLT 98% purity compliant with ISO quality systems . By comparison, the des-fluoro analog 1-(2-(trifluoromethyl)phenyl)propan-2-one (CAS 21235-67-6) is listed at 97% purity by ABCR , and the 2-fluoro-5-CF3 regioisomer (CAS 1305324-22-4) is available at NLT 98% from MolCore . The compound is classified for R&D use only and not for therapeutic or veterinary applications . While purity specifications are comparable across these analogs, the availability of the 2,6-isomer from multiple independent suppliers mitigates single-source procurement risk—an important consideration for research programs requiring sustained access to a specific building block.

procurement supply chain quality control

Optimal Application Scenarios for 1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one in Research and Industrial Synthesis


Synthesis of Chiral α-Methyl-2-fluoro-6-(trifluoromethyl)phenethylamines via Asymmetric Reductive Amination

The propan-2-one ketone moiety is the canonical substrate for reductive amination to produce α-methyl-substituted benzyl amines, a privileged scaffold in CNS-active pharmaceutical agents. The ortho,ortho-disubstituted aromatic ring may enhance facial selectivity during asymmetric catalytic hydrogenation or biocatalytic transamination compared to mono-ortho-substituted or meta-substituted analogs, as established by the fenfluramine patent literature requiring strict regioisomer control below 0.2% in the API [1]. Researchers synthesizing fluorinated analogs of biologically active phenethylamines should select this specific 2,6-isomer when the target pharmacophore requires both ortho-fluorine and ortho-trifluoromethyl substitution.

Precursor for Fluorinated Pyrazole Carboxamide Fungicides

Propane-2-one-substituted phenyls are explicitly claimed as intermediates for fungicidally active pyrazole carboxamides in patent WO 2010/063700 and the related process patent US 2015/0031919 A1 [2]. The 2-fluoro-6-trifluoromethyl substitution pattern imparts enhanced lipophilicity and metabolic stability to the final fungicide molecule, as the electron-withdrawing substituents reduce oxidative metabolism at the ortho positions of the aryl ring. Agrochemical discovery programs synthesizing novel pyrazole carboxamide libraries should select this building block when the target compound profile requires a 2,6-differentially substituted phenyl moiety derived from the corresponding phenylacetone intermediate.

Elagolix-Class GnRH Antagonist Intermediate Derivatization

The 2-fluoro-6-(trifluoromethyl)benzyl substructure is a critical pharmacophoric element in Elagolix sodium (FDA-approved GnRH receptor antagonist, IC50 = 0.25 nM in binding assays), where it is incorporated via intermediates such as 1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione . While the benzylamine and benzyl halide intermediates are more directly employed in Elagolix synthesis, the propan-2-one building block serves as a versatile entry point to the 2-fluoro-6-(trifluoromethyl)benzyl scaffold through oxidation, reduction, and functional group interconversion sequences. Researchers developing next-generation GnRH antagonists or SAR analogs of Elagolix may utilize this ketone as a late-stage diversification point via enolate alkylation or aldol condensation.

Fluorinated Building Block for Kinase Inhibitor Fragment Libraries

The 2-fluoro-6-(trifluoromethyl)phenyl motif appears in multiple kinase inhibitor chemotypes, including HPK1-IN-3 (HPK1 inhibitor, IC50 = 0.25 nM) where the 2-fluoro-6-(trifluoromethyl)phenyl group is directly attached to a pyrimidine core . The propan-2-one functionality provides a synthetic handle for heterocycle construction (e.g., pyrimidine, pyrazole, imidazole formation) while the fluorinated aryl ring contributes to target binding through hydrophobic and halogen-bonding interactions. Fragment-based drug discovery programs can employ this ketone building block to generate focused libraries of 2-fluoro-6-(trifluoromethyl)phenyl-containing heterocycles for screening against kinase and related enzyme targets.

Quote Request

Request a Quote for 1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.